molecular formula C25H21FN4O3 B2848942 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251709-69-9

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2848942
CAS RN: 1251709-69-9
M. Wt: 444.466
InChI Key: KPHDLZXMKJGVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of FGFR1-4. It has been shown to have potential therapeutic applications in cancer treatment, particularly in cases where FGFR signaling is implicated in the progression of the disease. In

Mechanism of Action

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide works by binding to the ATP-binding pocket of FGFR1-4, inhibiting their kinase activity and downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis in cancer cells that rely on FGFR signaling for survival. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to be highly selective for FGFR1-4, with little to no activity against other kinases, making it a promising targeted therapy for cancers that are driven by FGFR signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments is its high selectivity for FGFR1-4, which makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, one limitation of using 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments. Additionally, because 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a small molecule inhibitor, it may have limited efficacy in tumors that have developed resistance to FGFR-targeted therapies.

Future Directions

There are several future directions for research on 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. One area of focus is the development of more potent and selective FGFR inhibitors based on the structure of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. Another area of interest is the use of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, which may have implications for the treatment of other diseases beyond cancer.

Synthesis Methods

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis begins with the preparation of 4-fluorobenzamide, which is then converted into 4-(4-fluorobenzamido)benzylamine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product, 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, making it suitable for large-scale production for research purposes.

Scientific Research Applications

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to inhibit the kinase activity of FGFR1-4, leading to decreased cell proliferation and increased apoptosis in cancer cells that rely on FGFR signaling for survival. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to be effective in overcoming resistance to other targeted therapies, making it a potentially valuable addition to current cancer treatment regimens.

properties

IUPAC Name

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-33-22-12-10-21(11-13-22)29-25(32)23-15-30(16-27-23)14-17-2-8-20(9-3-17)28-24(31)18-4-6-19(26)7-5-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHDLZXMKJGVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.